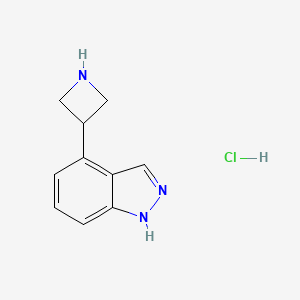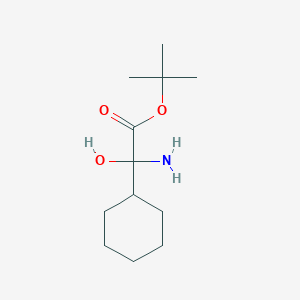
1-Boc-amino-cyclohexylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Boc-amino-cyclohexylmethanol, also known as tert-butyl 1-(hydroxymethyl)cyclohexylcarbamate, is an organic compound with the molecular formula C12H23NO3. It is a derivative of cyclohexylmethanol where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the protection of amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Boc-amino-cyclohexylmethanol can be synthesized through the reaction of cyclohexylmethanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction typically takes place in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1-Boc-amino-cyclohexylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the Boc-protected amino group under basic conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of N-substituted derivatives.
Applications De Recherche Scientifique
1-Boc-amino-cyclohexylmethanol is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the modification of biomolecules for studying protein interactions and functions.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1-Boc-amino-cyclohexylmethanol primarily involves the protection of the amino group by the Boc group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amino group. This property allows for selective protection and deprotection of the amino group during multi-step synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Boc-amino-cyclohexane: Similar structure but lacks the hydroxymethyl group.
1-Boc-amino-2-cyclohexanol: Contains an additional hydroxyl group on the cyclohexane ring.
1-Boc-amino-3-cyclohexanol: Another isomer with the hydroxyl group at a different position.
Uniqueness
1-Boc-amino-cyclohexylmethanol is unique due to the presence of both the Boc-protected amino group and the hydroxymethyl group. This combination allows for diverse chemical modifications and applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C12H23NO3 |
|---|---|
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
tert-butyl 2-amino-2-cyclohexyl-2-hydroxyacetate |
InChI |
InChI=1S/C12H23NO3/c1-11(2,3)16-10(14)12(13,15)9-7-5-4-6-8-9/h9,15H,4-8,13H2,1-3H3 |
Clé InChI |
GPLVEKSMOJISAB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C(C1CCCCC1)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


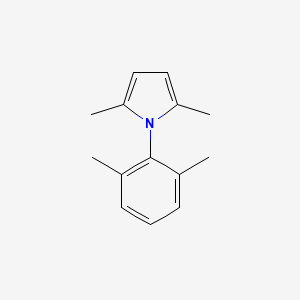
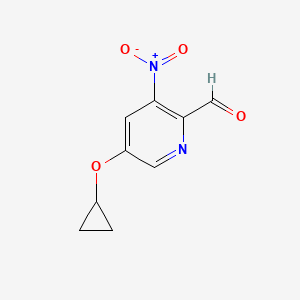
![2-{[(E)-(5-nitrothiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14802630.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-iodobenzohydrazide](/img/structure/B14802640.png)
![1-tert-butyl 2-methyl 4-[4-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1,2-dicarboxylate](/img/structure/B14802643.png)
![2-{[(E)-(4-chlorophenyl)methylidene]amino}benzamide](/img/structure/B14802650.png)

![N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl)-4-(Dimethylamino)butanamide](/img/structure/B14802662.png)
![(4S,5S)-2-[3,5-bis[(4S,5S)-4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl]phenyl]-4,5-diphenyl-4,5-dihydro-1H-imidazole](/img/structure/B14802664.png)
![cis-3-[2-Oxo-2-(3-trifluoromethylphenyl)-ethyl]cyclopentane-1-carboxylic acid](/img/structure/B14802669.png)
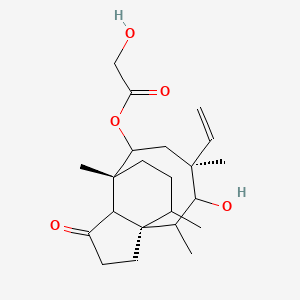
![ethyl 4-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}benzoate](/img/structure/B14802678.png)
![2-Chloro-5,6-difluorobenzo[d]thiazole 2-Chloro-5,6-difluorobenzo[d]thiazole](/img/structure/B14802687.png)
